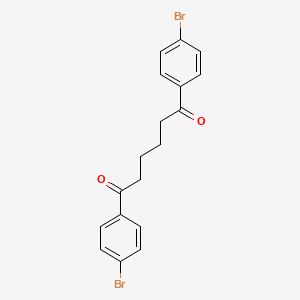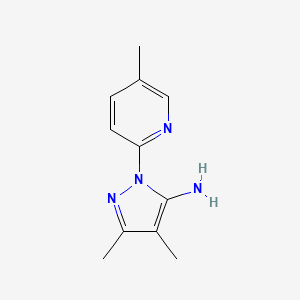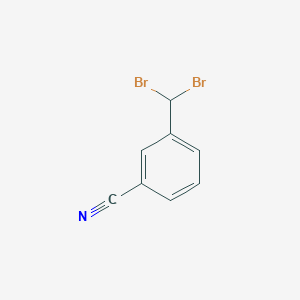![molecular formula C25H28ClN5O2 B13863867 n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)
n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[45]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[45]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, with reagents like tert-butyl 2-oxoethylcarbamate and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated spirocyclic compound.
Wissenschaftliche Forschungsanwendungen
N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The compound may bind to allosteric sites, altering the activity of its targets and affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]-2-naphthalenecarboxamide
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Uniqueness
N[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride is unique due to its specific spirocyclic structure and the presence of both quinoline and carboxamide groups. This combination of features contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Eigenschaften
Molekularformel |
C25H28ClN5O2 |
|---|---|
Molekulargewicht |
466.0 g/mol |
IUPAC-Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H27N5O2.ClH/c31-23(20-16-19-6-4-5-9-22(19)27-17-20)26-12-15-29-13-10-25(11-14-29)24(32)28-18-30(25)21-7-2-1-3-8-21;/h1-9,16-17H,10-15,18H2,(H,26,31)(H,28,32);1H |
InChI-Schlüssel |
SQGRPSWPGSTHSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)
![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)
![N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)
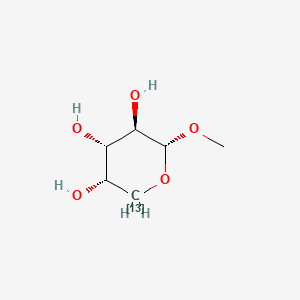
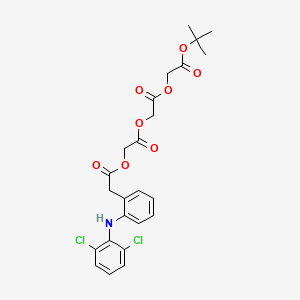
![(2R,4aR,6R,7S,8S,8aR)-7-(Benzyloxy)-8-[(4-methoxybenzyl)oxy]-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13863839.png)
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
